4-Phenyl-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 21418-32-6 . It has a molecular weight of 226.3 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] benzothiazole derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N2S/c14-13-15-12-10 (7-4-8-11 (12)16-13)9-5-2-1-3-6-9/h1-8H, (H2,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Antitumor Properties
4-Phenyl-1,3-benzothiazol-2-amine derivatives demonstrate potent antitumor properties, specifically against breast and ovarian cancer. These compounds are biotransformed by cytochrome P450 1A1, leading to both active and inactive metabolites. Amino acid conjugation is used to improve drug lipophilicity, allowing for better drug formulation and bioavailability. Prodrugs of this compound show promising results in preclinical studies for treating breast and ovarian cancer, indicating their potential for clinical evaluation (Bradshaw et al., 2002).
Corrosion Inhibition
This compound derivatives also serve as effective corrosion inhibitors for mild steel in acidic environments. They exhibit high inhibition efficiency, which can be attributed to the adsorption of these compounds on the metal surface. This property makes them useful in industrial applications where corrosion resistance is essential (Salarvand et al., 2017).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Chaitanya et al., 2010).
Photophysical Applications
These compounds are also being researched for their photophysical properties. Studies include the investigation of mono- and dual-branched triarylamines derived from benzothiazole for their potential use in organic light-emitting diodes (OLEDs). Their unique photophysical characteristics, such as fluorescence emission and ultrafast non-radiative decay, highlight their potential in optoelectronic applications (Feng-Ming et al., 2010).
Safety and Hazards
Future Directions
Benzothiazole based compounds, including 4-Phenyl-1,3-benzothiazol-2-amine, have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further exploring the biological activities of these compounds and developing more potent biologically active benzothiazole-based drugs .
Mechanism of Action
Target of Action
4-Phenyl-1,3-benzothiazol-2-amine is a compound that has been studied for its potential biological activitiesBenzothiazole derivatives have been found to exhibit anti-breast cancer properties . They have also shown potential as anti-tubercular compounds .
Mode of Action
Benzothiazole derivatives have been suggested to exhibit their anti-cancer properties through interaction with dna . The compound’s interaction with its targets may lead to changes at the molecular level, disrupting the normal function of the target cells.
Biochemical Pathways
Benzothiazole derivatives have been associated with various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These pathways could potentially be affected by the compound, leading to downstream effects on cellular processes.
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can impact its bioavailability .
Result of Action
Benzothiazole derivatives have been associated with potent growth inhibition properties against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Benzothiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the benzothiazole derivative and the biomolecule it interacts with .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects . These effects are likely mediated through various cellular mechanisms, such as alterations in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 4-Phenyl-1,3-benzothiazol-2-amine in animal models. It is common for the effects of chemical compounds to vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Benzothiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of chemical compounds can be influenced by various factors, including interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and may be influenced by factors such as targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-phenyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-13-15-12-10(7-4-8-11(12)16-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVSDUVSMURHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.